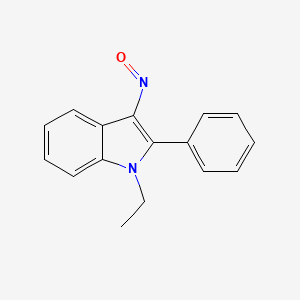

1-Ethyl-3-nitroso-2-phenylindole

Description

Contextualization within Indole (B1671886) Derivative Chemistry

Indole, a bicyclic aromatic heterocycle, is a fundamental structural motif in a myriad of biologically active compounds. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C3 position. The introduction of various functional groups onto the indole core allows for the synthesis of a diverse array of derivatives with tailored properties. N-nitrosoindoles are a distinct class of these derivatives, where the reactivity of the indole nucleus is significantly modulated by the presence of the N-nitroso group.

Significance of the Nitroso Functionality in Indole Systems

The nitroso group is a potent electron-withdrawing group, and its attachment to the indole nitrogen has profound electronic and steric effects on the molecule. This functional group can influence the reactivity of the indole ring, directing subsequent chemical transformations to specific positions. Furthermore, the nitroso group itself can participate in a variety of reactions, including reductions to the corresponding hydrazine or amine, and can act as a source of nitric oxide (NO) or other reactive nitrogen species under certain conditions. This dual reactivity makes N-nitrosoindoles valuable tools in synthetic organic chemistry.

Specific Research Focus: 1-Ethyl-3-nitroso-2-phenylindole as a Representative Case Study

To illustrate the chemical principles of N-nitrosoindoles, this article will focus on the specific compound This compound . This molecule, with its defined substitution pattern, serves as an excellent case study to explore the synthesis, structure, and potential reactivity of this class of compounds. Its structure features an ethyl group at the 1-position, a phenyl group at the 2-position, and the characteristic nitroso group at the 3-position of the indole ring. evitachem.com

The synthesis of this compound typically involves the nitrosation of the corresponding precursor, 1-ethyl-2-phenylindole. evitachem.com This reaction is generally carried out using a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium. evitachem.com The acidic conditions generate nitrous acid in situ, which then acts as the electrophile in the substitution reaction at the electron-rich C3 position of the indole ring.

Interactive Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H14N2O |

| Molecular Weight | 250.29 g/mol |

| CAS Number | 53603-64-8 |

| Appearance | Typically a solid at room temperature |

| Solubility | Generally soluble in organic solvents, with lower solubility in water |

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| 1H NMR | Signals corresponding to the aromatic protons of the phenyl and indole rings, a quartet and a triplet for the ethyl group protons. |

| 13C NMR | Resonances for the aromatic carbons of the two rings, the carbon bearing the nitroso group, and the carbons of the ethyl group. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and a distinct band for the N=O stretching of the nitroso group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Detailed Research Findings

Detailed experimental research specifically focused on this compound is limited in publicly accessible literature. However, based on the general reactivity of 3-nitrosoindoles, several key research avenues can be inferred.

The nitroso group at the C3 position significantly influences the chemical behavior of the indole ring. evitachem.com This functionality makes the compound susceptible to both reduction and oxidation reactions. evitachem.com Reduction of the nitroso group can yield the corresponding 3-aminoindole derivative, a valuable building block in medicinal chemistry. Conversely, oxidation could lead to the formation of a 3-nitroindole derivative.

Furthermore, the presence of the nitroso group can impact the electrophilic aromatic substitution reactions on the indole nucleus. The electron-withdrawing nature of the nitroso group may alter the regioselectivity of further substitutions on the benzene portion of the indole ring system.

In a broader context, research on N-nitroso compounds, including N-nitrosoindoles, often touches upon their potential biological activities. The nitroso group is known to be a key functional group in various biologically active molecules and can interact with biological macromolecules. evitachem.com

Structure

3D Structure

Properties

CAS No. |

53603-64-8 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1-ethyl-3-nitroso-2-phenylindole |

InChI |

InChI=1S/C16H14N2O/c1-2-18-14-11-7-6-10-13(14)15(17-19)16(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

InChI Key |

HVIBJSFVJIMNAP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 3 Nitroso 2 Phenylindole

Reactions Involving the Nitroso Group

The electron-deficient nitroso group is the primary site of reactivity in 1-ethyl-3-nitroso-2-phenylindole, engaging in condensation, reactions with radical species like nitrogen monoxide, and serving as a donor in transnitrosation reactions.

Condensation Reactions with Heterocyclic Quaternary Salts for α-Azadimethincyanine Formation

The synthesis of cyanine (B1664457) dyes often involves the condensation of a heterocyclic quaternary salt containing an activated methyl group (such as quinaldinium or picolinium salts) with a suitable electrophilic species. While direct literature on the reaction of this compound for α-azadimethincyanine formation is not prevalent, a plausible mechanistic pathway can be proposed based on established chemical principles.

In this proposed reaction, a heterocyclic quaternary salt, for instance, 2-methylpyridinium iodide (picolinium iodide), is first treated with a base to generate a reactive methylene (B1212753) base. This nucleophilic species can then attack the electrophilic nitrogen atom of the nitroso group on the this compound. Subsequent dehydration of the resulting adduct would lead to the formation of an α-azadimethincyanine dye. This type of condensation highlights the potential of the nitroso group to act as a crucial building block in the synthesis of complex dye structures.

Reactions with Nitrogen Monoxide Leading to Azo-bis-indoles

Research has shown that 1,2-disubstituted indoles, such as 1-ethyl-2-phenylindole, react with nitrogen monoxide (NO) to primarily form 3,3'-azo-bis-indoles. researchgate.net This transformation is understood to proceed through the intermediate formation of the corresponding 3-nitrosoindole, which is this compound in this case. researchgate.net

The proposed mechanism for the formation of the azo-bis-indole involves the 3-nitrosoindole intermediate reacting further with nitrogen monoxide. This process is believed to lead to the formation of a diazonium salt intermediate at the 3-position of the indole (B1671886) ring. This highly reactive diazonium salt is then trapped by a molecule of the precursor indole (1-ethyl-2-phenylindole), resulting in the formation of the stable 3,3'-azo-bis-indole product. This reaction provides a unique pathway to symmetrical azo compounds directly from substituted indoles via a nitroso intermediate.

Transnitrosation Chemical Pathways

Transnitrosation is a chemical process involving the transfer of a nitroso group from one molecule to another. C-nitroso compounds like this compound can potentially act as transnitrosating agents. The general mechanism involves the nucleophilic attack on the nitrogen atom of the nitroso group. nih.gov

For example, a thiol (R-SH) can react with this compound, where the thiolate anion (RS⁻) acts as the nucleophile. This attack on the nitroso nitrogen leads to the formation of an unstable intermediate that subsequently breaks down, transferring the nitroso group to the sulfur atom to form an S-nitrosothiol (R-SNO) and regenerating the parent indole, 1-ethyl-2-phenyl-1H-indole. nih.govnih.gov This reactivity is significant as it suggests that C-nitrosoindoles could participate in the complex chemistry of nitric oxide signaling by transferring NO to biological nucleophiles like cysteine residues in proteins. mit.edu

Reactivity via Activated Intermediates

The reactivity of this compound can be significantly enhanced by converting the nitroso group into a more electrophilic species. This activation strategy opens pathways for reactions with a variety of nucleophiles.

Reactions with Nucleophiles (e.g., Indoles, Indolizines)

Studies on the closely related analogue, 1-methyl-2-phenyl-3-nitrosoindole, have demonstrated that activation with an acyl chloride, such as benzoyl chloride, generates a highly reactive intermediate. researchgate.net This intermediate readily reacts with various nucleophiles, including other indoles and indolizines. researchgate.net For instance, the reaction between activated 1-methyl-2-phenyl-3-nitrosoindole and nucleophiles like 2-tert-butylindole or 2-phenylindolizine (B189232) results in products arising from a 1,3-nucleophilic migration. researchgate.net In one specific study, 1-ethyl-2-phenylindole itself was used as the nucleophile, reacting with the activated 1-methyl derivative. researchgate.net

Given the structural similarity, this compound is expected to exhibit identical reactivity. Upon activation with benzoyl chloride, it would react with indole and indolizine (B1195054) nucleophiles to yield products of a formal C-N bond formation. The efficiency and pathway of the reaction depend on the nucleophilicity of the reacting partner. researchgate.net

Table 1: Reaction of Activated 1-Methyl-2-phenyl-3-nitrosoindole with Various Nucleophiles The following data is for the analogous compound 1-methyl-2-phenyl-3-nitrosoindole and is representative of the expected reactivity for this compound.

| Nucleophile (NuH) | Product Type | Yield (%) | Reference |

| 1-Methyl-2-phenylindole | 1,3-Migration Product | - | researchgate.net |

| 2-tert-Butylindole | 1,3-Migration Product | - | researchgate.net |

| Indole | 1,2-Adduct | - | researchgate.net |

| 1-Ethyl-2-phenylindole | 1,3-Migration Product | - | researchgate.net |

| 2-Phenylindolizine | 1,3-Migration Product | - | researchgate.net |

| 2-Phenyl-3-methylindolizine | 1,3-Migration Product | - | researchgate.net |

Note: Specific yield percentages were not detailed in the available abstract, but the formation of the listed products was confirmed.

Intermediacy of Iminium and Nitrenium Ion-like Species

The reaction of 1-methyl-2-phenyl-3-nitrosoindole with benzoyl chloride produces a salt that behaves as a hybrid of an iminium and a nitrenium ion. researchgate.net The structure of this activated intermediate, specifically 1-methyl-2-phenyl-3-N-benzoyloxyindole iminium perchlorate, has been elucidated by X-ray analysis. researchgate.net

This intermediate can be represented by two key resonance structures: an iminium ion form, where the positive charge is localized on the indole nitrogen at position 1, and a nitrenium ion form, where the positive charge is on the exocyclic nitrogen of the original nitroso group. This delocalization makes the C3 position of the indole highly electrophilic. The reaction with nucleophiles proceeds via the attack on this electrophilic center, leading to an initial 1,2-adduct which can then, depending on the nucleophile's properties, rearrange via a 1,3-migration to form the final stable product. researchgate.net This well-characterized intermediate is crucial to understanding the broad reactivity of activated 3-nitrosoindoles.

Intramolecular Rearrangements and Migrations (e.g., 1,3-Migration)

While specific studies on the intramolecular rearrangements of this compound are not extensively documented in the literature, the general behavior of related nitroso and nitro compounds provides a framework for understanding potential transformations. Intramolecular migrations are common in aromatic systems, often catalyzed by acid or heat, and lead to the formation of isomeric structures.

For instance, the rearrangement of aromatic nitro compounds, such as nitrophenols in strong acids like trifluoromethanesulphonic acid, proceeds via a rate-determining migration of the nitro group within a Wheland intermediate, which is formed by protonation of the aromatic ring. rsc.org This type of migration could be envisaged for 3-nitrosoindoles, where protonation at the C3 position could facilitate the migration of the nitroso group to another position on the indole ring. However, the high nucleophilicity of the indole C3 position makes the initial electrophilic attack highly favorable there, and subsequent rearrangements would depend on the stability of the resulting intermediates.

In the context of indole chemistry, enzymatic prenylation reactions have been shown to sometimes proceed via an initial attack at the C3 position, followed by rearrangements to yield other substituted indole products. rsc.org While not a direct analogy, this highlights the potential for the C3 position to act as a pivot point for intramolecular shifts.

Furthermore, studies on the reaction of 1,2-disubstituted indoles, such as 1-ethyl-2-phenylindole, with nitrogen monoxide have shown the formation of 3,3'-azo-bis-indoles. The proposed mechanism involves the intermediate formation of the 3-nitrosoindole, which then leads to a diazonium salt, ultimately resulting in the azo compound. nih.gov This transformation, while not a simple intramolecular rearrangement of the nitroso group itself, demonstrates a reaction pathway initiated from the 3-nitroso derivative.

Kinetic and Equilibrium Studies of Nitrosation and Denitrosation Processes

The formation of this compound from its precursor, 1-ethyl-2-phenylindole, and a nitrosating agent is a reversible process, characterized by kinetic and equilibrium parameters that are sensitive to the reaction conditions.

The nitrosation of indoles can be a rapid process. For highly reactive indoles, the rate-limiting step can be the formation of the nitrosating agent (e.g., nitrous anhydride, N₂O₃) or the diffusion of the reactants in solution. rsc.org For less basic indoles, the rate-limiting step is often the expulsion of a proton from the Wheland-type intermediate formed after the electrophilic attack of the nitrosating species. rsc.org

The following table, while not specific to this compound, illustrates the type of kinetic data obtained for the nitrosation of other indoles.

| Indole Derivative | Nitrosation Rate Constant (k) | Denitrosation Rate Constant (k_d) | Equilibrium Constant (K) |

| 3-Methylindole | Data not specified | Data not specified | Data not specified |

| Indol-3-yl acetate | Data not specified | Data not specified | Data not specified |

| Indole-3-acetic acid | Data not specified | Data not specified | Data not specified |

| Note: Specific values were not provided in the source, but their determination was reported. rsc.org |

The acidity of the reaction medium plays a crucial role in nitrosation reactions. Generally, nitrosation is enhanced under acidic conditions, which facilitate the formation of more potent nitrosating agents from nitrous acid. However, at very low pH, the reactivity can decrease due to the protonation of the amine or indole nitrogen, which deactivates the substrate towards electrophilic attack. nih.gov

Interestingly, the nitrosation of some 3-substituted indoles shows a near insensitivity of the reaction rate to the acidity of the medium. rsc.org This atypical behavior, along with the absence of catalysis by common nitrosation catalysts like halides, suggests a different reaction mechanism compared to typical N-nitrosation reactions. rsc.org It has been proposed that for highly reactive substrates like indoles, the reaction may proceed through an initial N-nitrosation followed by a rapid rearrangement to the C3-nitroso product. rsc.org

Catalysts can significantly influence the rate of nitrosation. Thiocyanate ions are known to be particularly effective catalysts for nitrosamine (B1359907) formation. nih.gov Other substances, such as certain carbonyl compounds and thiols, can also accelerate the reaction. nih.gov Conversely, compounds like ascorbic acid can act as inhibitors by rapidly scavenging the nitrosating agent. nih.gov In the case of 1-ethyl-2-phenylindole, the specific effects of various catalysts and inhibitors would need to be experimentally determined.

Spectroscopic Characterization in Research on 1 Ethyl 3 Nitroso 2 Phenylindole and Analogues

Application of X-ray Crystallography for Precise Structural Elucidation of Related Species

X-ray crystallography is an indispensable tool for determining the precise three-dimensional atomic and molecular structure of crystalline compounds. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed model of the electron density and, consequently, the exact positions of atoms and the nature of their chemical bonds. wikipedia.org

In the study of indole (B1671886) derivatives, X-ray crystallography has been instrumental in confirming the structures of newly synthesized compounds and in understanding the spatial arrangement of substituents on the indole ring. For instance, the crystal structures of various substituted indoles and related heterocyclic systems have been determined, providing definitive proof of their molecular conformation. mdpi.comresearchgate.net The technique allows for the precise measurement of bond lengths and angles, which is essential for understanding the steric and electronic effects of different functional groups. missouri.edu For example, in a study of 2-phenyl-3-phenylimino-3H-indole 1-oxide, X-ray analysis revealed an E-configuration for the exocyclic nitrogen with respect to the substituent at the C-2 position. researchgate.net

The data obtained from X-ray crystallography, such as unit cell dimensions and space group, are unique to each crystalline compound and serve as a definitive fingerprint for its solid-state structure. wikipedia.orgmissouri.edu

Table 1: Example of Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| V (ų) | 900.07(5) |

| Note: This data is for a related triazolo-pyridazino-indole derivative and serves as an illustrative example of the type of information obtained from X-ray crystallography. mdpi.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized indole derivatives, including analogues of 1-ethyl-3-nitroso-2-phenylindole. rsc.orgrsc.org

In ¹H NMR spectra of indole derivatives, the chemical shifts and coupling constants of the protons provide detailed information about their chemical environment and connectivity. For example, the signals in the aromatic region can confirm the substitution pattern on the indole and phenyl rings, while signals for the ethyl group would appear in the aliphatic region. researchgate.netchemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. For instance, the carbon atom attached to the nitroso group in this compound would exhibit a characteristic chemical shift.

Table 2: Illustrative ¹H and ¹³C NMR Data for Indole Analogues

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 9.34 | s | N-H |

| ¹H | 7.01-7.81 | m | Aromatic protons |

| ¹H | 2.42 | s | Methyl protons |

| ¹³C | 109.8-136.5 | - | Aromatic carbons |

| ¹³C | 14.1 | - | Methyl carbon |

| Note: This data is for 3-methyl-2-phenyl indole and is provided as a representative example. researchgate.net |

Electron Spin Resonance (ESR) Spectroscopy in Radical Intermediates Investigations

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of chemical species with one or more unpaired electrons, such as free radicals. nih.govlibretexts.org This method is particularly valuable for studying reaction mechanisms that involve radical intermediates. libretexts.org

In the context of nitroso compounds, ESR can be used to investigate their reduction, which can lead to the formation of hydronitroxide radicals. nih.gov The reaction of nitrosoindoles can also proceed through radical pathways, and ESR would be the primary tool to identify and study these transient species. researchgate.net The hyperfine structure observed in an ESR spectrum can provide information about the interaction of the unpaired electron with nearby magnetic nuclei, helping to identify the specific radical species formed. youtube.com

The use of spin-trapping techniques, where a short-lived radical reacts with a spin trap to form a more stable radical, is a common approach in ESR to study reactive intermediates. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore, the part of the molecule responsible for light absorption. science-softcon.de

For indole derivatives, the UV-Vis spectrum is influenced by the substituents on the indole ring. nih.gov Electron-withdrawing groups, such as the nitroso group, tend to shift the λmax to longer wavelengths (a red shift). nih.gov This technique can be used to monitor the progress of a reaction involving the formation or consumption of a chromophoric species like this compound. nih.gov

The photophysical properties of indoles, including their absorption and emission characteristics, are complex and have been the subject of detailed studies. It is understood that the electronic ground state (S₀) and the first electronic excited state (S₁) have similar polarities. rsc.org

Spectroscopic Differentiation Between Nitroso and Isonitroso Tautomers

Nitroso compounds that have an α-hydrogen atom can exist in equilibrium with their isonitroso (oxime) tautomers. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents.

Spectroscopic methods are crucial for distinguishing between these two tautomeric forms. In general, the oxime tautomer is often more stable than the corresponding nitroso isomer. stackexchange.com This stability is attributed to the greater strength of the carbon-nitrogen double bond in the oxime compared to the nitrogen-oxygen double bond in the nitroso compound. stackexchange.com

NMR Spectroscopy: ¹H and ¹³C NMR can differentiate between the tautomers. The proton on the oxygen of the oxime group (N-OH) would have a distinct chemical shift compared to the α-proton in the nitroso form. Similarly, the ¹³C chemical shifts of the carbon atoms involved in the tautomerism would be different.

IR Spectroscopy: The infrared spectra of the two forms would show characteristic differences. The nitroso form would exhibit a stretching vibration for the N=O group, while the oxime would show a C=N stretching vibration and a broad O-H stretching band.

UV-Vis Spectroscopy: The electronic transitions, and therefore the UV-Vis spectra, of the nitroso and isonitroso forms are expected to be different, allowing for their differentiation and quantification in a mixture.

Theoretical and Computational Investigations of N Nitrosoindoles

Quantum Chemical Calculations for Electronic Structure and Charge Density Distribution

Quantum chemical calculations are fundamental to determining the electronic structure and charge distribution within a molecule. For a compound like 1-Ethyl-3-nitroso-2-phenylindole, methods such as Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to model its molecular geometry and electronic properties. semanticscholar.org

By solving the Schrödinger equation for the molecule, these calculations can predict bond lengths, bond angles, and dihedral angles, leading to an optimized three-dimensional structure. For instance, calculations performed at a specific level of theory, such as B3LYP/6-31G(d,p), can provide the optimized geometry for both (E) and (Z) isomers of similar heterocyclic compounds, assessing their relative stabilities. aun.edu.eg

A key output of these calculations is the charge density distribution, which indicates how the electronic charge is spread across the molecule. This is often visualized using molecular electrostatic potential (MESP) maps and quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net These analyses identify electron-rich and electron-deficient regions, which are crucial for predicting reactivity. In a typical N-nitrosoindole, the nitroso group (-N=O) is strongly electron-withdrawing, leading to a significant polarization of the N-N bond and affecting the electron density of the indole (B1671886) ring system. The nitrogen and oxygen atoms of the nitroso group, along with the indole nitrogen, are generally sites of negative charge, making them potential centers for electrophilic attack. Conversely, the carbon atom of the C-nitroso bond and adjacent atoms may carry a partial positive charge.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

The following table presents a hypothetical distribution of Mulliken atomic charges for selected atoms in this compound, as would be derived from quantum chemical calculations. These values are illustrative and based on trends observed in similar heterocyclic compounds. researchgate.net

| Atom | Hypothetical Mulliken Charge (a.u.) |

| N (indole ring) | -0.45 |

| C2 (phenyl-bearing) | +0.25 |

| C3 (nitroso-bearing) | +0.15 |

| N (nitroso) | -0.30 |

| O (nitroso) | -0.40 |

| C (ethyl, alpha) | -0.20 |

Note: This data is illustrative and intended to represent typical values obtained from quantum chemical calculations.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of organic reactions due to its favorable balance of accuracy and computational cost. mdpi.com For N-nitrosoindoles, DFT calculations can elucidate the pathways of their formation (nitrosation) and subsequent reactions.

One of the key applications of DFT is the mapping of potential energy surfaces (PES) for a given reaction. This involves locating and calculating the energies of reactants, transition states, intermediates, and products. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate. For example, DFT studies on the reaction of nitrosoalkenes with indoles have successfully rationalized the observed regioselectivity by comparing the activation barriers for different reaction pathways. frontiersin.org

In the context of this compound, DFT could be used to study its role in transnitrosation reactions, where the nitroso group is transferred to another nucleophilic species, such as DNA bases. nih.gov Such studies would involve modeling the interaction of the N-nitrosoindole with the target molecule and calculating the energy profile for the transfer of the nitroso group, thereby clarifying the mechanism of its potential genotoxicity. nih.gov DFT calculations can also distinguish between different possible mechanisms, such as concerted versus stepwise pathways or radical versus polar mechanisms. mdpi.com

Computational Modeling of Reactivity and Selectivity in Nitrosation and Subsequent Transformations

Computational modeling, particularly using DFT-based reactivity descriptors, allows for the prediction of how and where a molecule is likely to react. These models are essential for understanding the selectivity observed in chemical transformations.

For the nitrosation of the precursor, 1-ethyl-2-phenylindole, computational models can predict that the reaction will occur at the C3 position. This is because the C3 position of the indole ring is typically the most nucleophilic and thus most susceptible to electrophilic attack by a nitrosating agent. Reactivity indices derived from conceptual DFT, such as Fukui functions, can quantify this selectivity. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes, highlighting the most reactive sites for electrophilic, nucleophilic, or radical attack. nih.gov

Once formed, the reactivity of this compound itself can be modeled. For example, its behavior in cycloaddition reactions or its tendency to undergo rearrangement or fragmentation can be investigated. Computational results can explain why certain products are formed preferentially over others. In the reaction of a related system, ethyl nitrosoacrylate with pyrrolo[3,2-c]carbazole, DFT calculations explained the formation of both 2-alkylated and 3-alkylated products by comparing the stabilities of the transition states leading to each. frontiersin.org Similarly, computational models for this compound could predict the outcomes of its reactions with various reagents, guiding synthetic efforts and mechanistic understanding.

Synthetic Utility and Applications in Materials Chemistry

Role as a Key Building Block in Complex Organic Synthesis

While specific documented examples of 1-Ethyl-3-nitroso-2-phenylindole in complex organic synthesis are not extensively reported in readily available literature, the reactivity of the 3-nitrosoindole core suggests its significant potential as a versatile building block. The nitroso group is a potent dienophile and electrophile, rendering the C3 position of the indole (B1671886) nucleus susceptible to a variety of synthetic transformations.

One of the primary reactions that 3-nitrosoindoles can undergo is cycloaddition. For instance, nitrosoarenes are known to react with alkynes in thermal reactions to yield N-hydroxyindoles. nih.gov This transformation proceeds through a stepwise mechanism involving the initial formation of an N-C bond between the nitrosoarene and the alkyne, followed by the formation of a C-C bond. nih.gov The reaction rates are influenced by the electronic nature of both the nitrosoarene and the alkyne. nih.gov

The reactivity of the nitroso group also allows for [3+2] cycloaddition reactions. While specific examples with this compound are not detailed, the general class of 3-nitroindoles, a related functionality, readily participates in such reactions with various dipolarophiles to generate complex heterocyclic systems like pyrrolo[2,3-b]indoles. rsc.orgresearchgate.net This suggests that this compound could similarly serve as a three-atom component in cycloaddition reactions for the construction of fused heterocyclic scaffolds.

The nitroso group can also be readily reduced to an amino group. This transformation converts the electron-withdrawing nitroso group into an electron-donating amino group, significantly altering the electronic properties of the indole ring and opening up further avenues for functionalization. The resulting 3-aminoindole derivative can then be used in a variety of subsequent reactions, such as the formation of amides, sulfonamides, or as a nucleophile in substitution reactions.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reactant | Potential Product | Significance |

| Cycloaddition | Alkyne | N-Hydroxy-pyrrolo[2,3-b]indole derivative | Construction of complex fused heterocyclic systems. |

| Reduction | Reducing Agent (e.g., H₂, Pd/C) | 1-Ethyl-3-amino-2-phenylindole | Introduction of a versatile amino functional group for further derivatization. |

| Reaction as Electrophile | Nucleophile | 3-Substituted-1-ethyl-2-phenylindole | Functionalization at the C3 position of the indole ring. |

Generation of Advanced Organic Materials (e.g., Photographic Desensitizers)

The application of indole derivatives in materials chemistry is a growing field of research. A patent has indicated that 3-nitroso-substituted indole derivatives are valuable intermediates in the preparation of high-spin organic polymers and polymers for use in Light Emitting Diodes (LEDs). google.com This suggests a potential application for this compound in the synthesis of advanced organic electronic materials. The specific electronic properties conferred by the nitrosoindole core could be harnessed to create materials with desirable photophysical or electronic characteristics.

While there is no direct evidence in the reviewed literature of this compound being used as a photographic desensitizer, indole derivatives have been investigated for photographic applications. The development of color photography, for instance, involved the use of dye-couplers, which are often complex organic molecules, incorporated into photographic film layers. The synthesis of such specialized molecules often relies on versatile heterocyclic building blocks. The unique electronic nature of the 2-phenylindole (B188600) moiety, combined with the reactivity of the nitroso group, could potentially be exploited in the design of novel photographic materials.

Precursor for Nitrogen-Containing Heterocycles

The structure of this compound makes it an ideal precursor for the synthesis of a variety of more complex nitrogen-containing heterocycles. The reactivity of the nitroso group is central to this utility.

As mentioned previously, the reduction of the nitroso group to an amine provides a key intermediate, 1-Ethyl-3-amino-2-phenylindole. This amine can then undergo a plethora of subsequent reactions to form fused heterocyclic systems. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of pyrazine (B50134) or other diazine-containing fused systems.

Furthermore, the nitroso group itself can participate directly in cyclization reactions. The reaction of 3-nitrosoindoles with various reagents can lead to the formation of diverse heterocyclic structures. For instance, the reaction of 3-nitroindoles (a closely related functional group) with allenoates can be catalyzed by phosphines to produce dearomative [3+2]-cycloaddition products, which are highly functionalized five-membered rings fused to the indole core. researchgate.net These products can then be further transformed into a variety of complex heterocyclic architectures.

The ability to generate such complex structures from a relatively simple starting material highlights the importance of this compound as a precursor in heterocyclic synthesis.

Table 2: Examples of Heterocycles Potentially Derived from this compound

| Starting Material | Reaction Type | Resulting Heterocyclic Core |

| This compound | Cycloaddition with an alkyne | Pyrrolo[2,3-b]indole |

| 1-Ethyl-3-amino-2-phenylindole (from reduction) | Condensation with a 1,2-dicarbonyl compound | Pyrazino[2,3-b]indole |

| This compound | [3+2] Cycloaddition with an allenoate | Fused pyrrolidine (B122466) ring |

Emerging Research Directions in 1 Ethyl 3 Nitroso 2 Phenylindole Chemistry

Development of Highly Chemo- and Regioselective Transformations

The nitroso group at the C3 position of the indole (B1671886) ring in 1-ethyl-3-nitroso-2-phenylindole is a versatile functional handle that can participate in a variety of chemical transformations. A key focus of emerging research is to control the chemo- and regioselectivity of these reactions, thereby enabling the synthesis of complex and diverse molecular architectures.

The inherent reactivity of the nitroso group makes it susceptible to both nucleophilic and electrophilic attack, as well as participation in pericyclic reactions. Research into the reactions of analogous 3-nitrosoindoles has shown that the nitroso moiety can act as a potent dienophile or heterodienophile in cycloaddition reactions. For instance, in reactions with dienes, the nitroso group can undergo [4+2] cycloaddition (Diels-Alder) reactions. The regioselectivity of these reactions is a subject of ongoing investigation, with electronic and steric factors of both the diene and the 3-nitrosoindole playing a crucial role. For this compound, the presence of the bulky phenyl group at C2 and the ethyl group at N1 would be expected to exert significant steric influence on the approaching diene, potentially leading to high regioselectivity.

Furthermore, the nitroso group can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones and nitrile oxides. These reactions provide a direct route to novel five-membered heterocyclic rings fused to the indole core. The control of regioselectivity in these cycloadditions is critical for determining the final product structure. Theoretical studies on related systems suggest that the electronic nature of the substituents on the dipole and the dipolarophile dictates the regiochemical outcome. nih.govnih.govmdpi.com

The reduction of the nitroso group to an amino group is another important transformation. The resulting 1-ethyl-2-phenyl-3-aminoindole is a valuable building block for the synthesis of various bioactive compounds. Achieving chemoselective reduction without affecting other functional groups within a complex molecule is a significant challenge. Research in this area is exploring various catalytic systems, including palladium on carbon (Pd/C) and platinum-based catalysts, under controlled conditions to achieve high yields of the desired aminoindole. mdpi.comnih.gov The catalytic hydrogenation of nitrosamines to hydrazines is a well-established process, and similar conditions are being explored for the reduction of 3-nitrosoindoles. google.com

| Transformation Type | Reagents and Conditions | Expected Product(s) | Key Challenges |

| [4+2] Cycloaddition | Substituted Dienes, Thermal or Lewis Acid Catalysis | Dihydrooxazine-fused indoles | Controlling regioselectivity, Overcoming steric hindrance |

| [3+2] Cycloaddition | Nitrones, Nitrile Oxides | Isoxazolidine- or Isoxazoline-fused indoles | Controlling regio- and stereoselectivity |

| Reduction | H₂, Pd/C or Pt/C, Acidic or Neutral Conditions | 1-Ethyl-2-phenyl-3-aminoindole | Achieving high chemoselectivity, Preventing over-reduction |

| Nucleophilic Addition | Organometallic Reagents (e.g., Grignard, Organolithium) | C3-functionalized indolines | Controlling stereoselectivity at the new stereocenter |

Exploration of Novel Reaction Manifolds and Catalytic Approaches

Beyond established transformations, current research is actively exploring novel reaction manifolds and catalytic systems to unlock the full synthetic potential of this compound. The N-nitroso group can act as a directing group in C-H activation reactions, paving the way for the functionalization of otherwise inert positions on the indole ring.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex indole derivatives. rsc.orgnih.gov In the context of N-nitrosoanilines, which are structurally related to this compound, the nitroso group can direct the ortho-C-H activation of the aniline (B41778) ring. semanticscholar.org A similar strategy could potentially be applied to direct the functionalization of the phenyl ring at the C2 position of this compound. Furthermore, rhodium(III)-catalyzed annulation reactions of N-nitrosoanilines with alkynes and other coupling partners have been developed to construct new heterocyclic rings. researchgate.netrsc.org Adapting these methodologies to this compound could provide access to a wide array of novel polycyclic indole structures.

Palladium-catalyzed cross-coupling reactions are another cornerstone of modern organic synthesis, and their application to functionalized indoles is an active area of research. nih.govyoutube.comnih.govcapes.gov.br While direct cross-coupling with the nitroso group is not common, its reduction to an amino group, followed by conversion to a halide or triflate, would provide a suitable handle for various palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This two-step sequence would allow for the introduction of a wide range of substituents at the C3 position.

| Catalytic System | Reaction Type | Potential Substrates | Potential Products |

| Rhodium(III) Catalysis | C-H Activation/Annulation | Alkynes, Alkenes | Polycyclic indole derivatives |

| Palladium(0/II) Catalysis | Cross-Coupling (post-functionalization) | Boronic acids, Alkenes, Amines | C3-Aryl, -alkenyl, or -amino substituted indoles |

| Gold/Zinc Catalysis | Annulation of N-arylhydroxamic acids | Alkynes | N-protected indoles |

| Iron Catalysis | C-H Alkylation | Alkenes | C-H alkylated indoles |

Integration with Flow Chemistry and Sustainable Synthetic Practices

The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.govuoa.gr For the chemistry of this compound, this translates to the development of more efficient, safer, and environmentally benign processes. Flow chemistry, in particular, offers significant advantages for handling potentially hazardous reagents and for optimizing reaction conditions. ucsb.edumdpi.comuc.pt

The development of sustainable catalytic systems is another key aspect of green chemistry. rsc.org This includes the use of earth-abundant and non-toxic metal catalysts, as well as the development of recyclable catalytic systems. For the transformations of this compound, research is moving towards replacing precious metal catalysts like palladium and rhodium with more sustainable alternatives such as iron and copper. rsc.org Additionally, the use of biocatalysis and photocatalysis represents promising future directions for developing highly selective and environmentally friendly transformations. mdpi.comresearchgate.netnih.gov

| Sustainable Approach | Application in this compound Chemistry | Advantages |

| Flow Chemistry | Synthesis of this compound and its derivatives | Enhanced safety, precise process control, improved scalability, potential for in-line purification. ucsb.edu |

| Green Catalysis | Use of earth-abundant metal catalysts (e.g., Fe, Cu) for transformations | Reduced cost, lower toxicity, increased sustainability. rsc.org |

| Biocatalysis | Enzymatic reduction of the nitroso group or other functional group interconversions | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com |

| Photocatalysis | Light-mediated transformations of the nitroso group or other parts of the molecule | Use of a renewable energy source, potential for novel reactivity. researchgate.netnih.gov |

Q & A

Q. How can AI-driven tools enhance the design of derivatives based on this compound?

Q. What interdisciplinary approaches improve the ecological impact assessment of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.